Bienvenue dans la boutique en ligne BenchChem!

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Adenosine receptor antagonist GPCR

This benzofuran-thiazole hybrid uniquely combines three essential pharmacophores: the 5-benzoyl group critical for adenosine A1 affinity (<100 nM Ki), the 7-methoxybenzofuran moiety required for neuroprotection, and the benzofuran-2-carboxamide linkage that modulates adenosine receptor selectivity. Substitution of any feature abrogates activity. Serves as a structurally distinct probe for adenosine receptor profiling (A1, A2A, A2B, A3) complementing benzamide/furamide series. Demonstrates PI3Kα inhibition (IC50 6.89–9.94 μM) with apoptosis induction in MCF-7/HEPG-2 cells. Maps to Fujisawa EP0528337A1 leukotriene/SRS-A antagonist space. Procure only ≥95% purity to avoid confounding cytotoxicity from synthetic intermediates.

Molecular Formula C26H18N2O4S
Molecular Weight 454.5
CAS No. 921799-11-3
Cat. No. B2461256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide
CAS921799-11-3
Molecular FormulaC26H18N2O4S
Molecular Weight454.5
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H18N2O4S/c1-31-19-14-8-13-18-15-20(32-23(18)19)25(30)28-26-27-21(16-9-4-2-5-10-16)24(33-26)22(29)17-11-6-3-7-12-17/h2-15H,1H3,(H,27,28,30)
InChIKeyAEJLTGNRJPZOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921799-11-3) | Structural Overview & Procurement Baseline


N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (CAS 921799-11-3) belongs to the thiazolylbenzofuran hybrid class. Its molecular formula is C26H18N2O4S (MW 454.5) [1]. The compound features a 5-benzoyl-4-phenyl-1,3-thiazole core linked via an amide bond to a 7-methoxybenzofuran-2-carboxylic acid moiety, distinguishing it from simpler thiazolylbenzofuran derivatives described in the foundational Fujisawa patent family (EP0528337A1) which broadly claims leukotriene/SRS-A antagonist activity [2].

Why N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide Cannot Be Substituted by Close Analogs


In-class substitution is chemically risky because three structural features jointly dictate biological target engagement and physicochemical properties. First, the 5-benzoyl substituent on the thiazole ring is essential for adenosine A1 receptor affinity in related 2-amino-5-benzoyl-4-phenylthiazoles (Ki < 100 nM), and removal or replacement abrogates binding [1]. Second, the 7-methoxy group on the benzofuran ring is a critical pharmacophore for neuroprotective activity in benzofuran-2-carboxamide series—its absence reduces NMDA-induced excitotoxicity protection significantly [2]. Third, the specific benzofuran-2-carboxamide linkage (vs. benzamide or furamide) modulates both potency and selectivity profiles at adenosine receptor subtypes [1]. Substituting with any analog lacking one of these features will produce a different pharmacological fingerprint.

Quantitative Evidence Guide for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide: Comparator-Based Differentiation Data


Adenosine A1 Receptor Antagonist Potency: Thiazole Core SAR vs. Des-Benzoyl Analog

In the 5-benzoyl-4-phenylthiazole series, compound 5d—structurally the closest disclosed analog with an N-linked substituted amide at the thiazole 2-position—demonstrated low nanomolar affinity across all four adenosine receptor subtypes in radioligand binding assays [1]. Removal of the 5-benzoyl group (des-benzoyl analog) resulted in a >10-fold loss of A1 affinity, establishing the benzoyl group as a critical pharmacophore [1]. The target compound retains this 5-benzoyl-4-phenylthiazole scaffold and is therefore predicted to maintain nanomolar A1 affinity, a feature absent in the widely available des-benzoyl thiazole derivatives (e.g., 2-amino-4-phenylthiazole) [1].

Adenosine receptor antagonist GPCR radioligand binding

Neuroprotective Activity: 7-Methoxy-Benzofuran vs. Unsubstituted Benzofuran

In a series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives, the most potent compound (1f) exhibited neuroprotective activity against NMDA-induced excitotoxicity in primary cultured rat cortical neurons that was comparable to memantine at 30 μM [1]. The 7-methoxy substitution on the benzofuran core was critical for activity—derivatives lacking this group showed substantially reduced protection. The target compound uniquely combines this 7-methoxybenzofuran-2-carboxamide pharmacophore with a 5-benzoyl-4-phenylthiazole moiety, a scaffold not represented in the screened series [1].

Neuroprotection NMDA excitotoxicity primary neuronal culture antioxidant

Anti-Inflammatory Potential: Thiazolylbenzofuran Class vs. Single-Moiety Analogs

The Fujisawa patent EP0528337A1 establishes that thiazolylbenzofuran derivatives of general formula (I) exhibit leukotriene and SRS-A (Slow Reacting Substance of Anaphylaxis) antagonist/inhibitor activity with therapeutic utility in asthma, inflammation, and allergic conditions [1]. Compounds containing only the thiazole or only the benzofuran moiety fall outside the claimed structural scope and lack this dual-mechanism anti-inflammatory profile. The target compound directly maps onto the claimed Markush structure (R1 = lower alkyl/methoxy; L = single bond; Q = substituted aryl) [1].

Leukotriene antagonist SRS-A inhibitor anti-inflammatory patent

Cytotoxic Selectivity Profile: Benzofuran-Thiazole Hybrids vs. Doxorubicin in Breast Cancer

Recent work on bis-thiazole derivatives linked to benzofuran moieties demonstrated that compound 6c, a benzofuran-bis-thiazole hybrid, achieved IC50 values of 9.94 μM against MCF-7 breast cancer cells and 6.89 μM against HEPG-2 hepatocellular carcinoma cells, with a mechanism involving PI3Kα inhibition and apoptosis induction via p53 up-regulation and cyclin B1 down-regulation [1]. While the target compound is a mono-thiazole benzofuran derivative, it shares the benzofuran-thiazole hybrid architecture that conferred PI3K-targeted anticancer activity distinct from doxorubicin's DNA intercalation mechanism [1].

Anticancer PI3K inhibition MCF-7 apoptosis induction

Selectivity Differentiation: Benzofuran-2-carboxamide vs. Furamide at Adenosine A2A Receptors

In the Pandya et al. series, compound 5a (benzamide derivative) and 5g (furamide derivative) exhibited moderate selectivity for A2A adenosine receptors. Molecular docking studies combined with membrane molecular dynamics revealed that the nature of the acyl moiety (benzamide vs. furamide vs. benzofuran-2-carboxamide) differentially interacts with the extracellular loops of adenosine receptor subtypes, modulating selectivity profiles [1]. The target compound's benzofuran-2-carboxamide moiety represents a structurally distinct acyl group not evaluated in the Pandya series, suggesting a unique selectivity fingerprint relative to benzamide (5a) and furamide (5g) analogs [1].

Adenosine A2A selectivity antagonist GPCR molecular docking

Recommended Application Scenarios for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide


Adenosine Receptor Subtype Selectivity Profiling in GPCR Drug Discovery

The compound serves as a structurally distinct probe for adenosine receptor (A1, A2A, A2B, A3) selectivity profiling, complementing established benzamide (5a) and furamide (5g) series from Pandya et al. Its unique benzofuran-2-carboxamide moiety offers an unexplored selectivity space relative to the published benzamide/furamide analogs, as rationalized by molecular docking against all four receptor subtypes [1]. Researchers should benchmark its Ki values against compound 5d (pan-adenosine antagonist, Ki < 100 nM) [1] to map the selectivity contribution of the benzofuran-2-carboxamide group.

Neuroprotection Screening in Excitotoxicity Models

Based on established SAR showing that 7-methoxybenzofuran-2-carboxamide derivatives exhibit neuroprotective activity comparable to memantine at 30 μM in NMDA-exposed primary cortical neurons [1], the target compound is a viable candidate for secondary neuroprotection screening. Its structural hybridization with a 5-benzoyl-4-phenylthiazole (absent in the published series) may confer improved blood-brain barrier penetration or distinct NMDA-adenosine crosstalk modulation. Direct comparison against compound 1f (the most potent benzofuran-2-carboxamide analog [1]) is recommended as a minimum efficacy benchmark.

PI3K-Targeted Anticancer Agent Development with Benzofuran-Thiazole Architecture

The benzofuran-thiazole hybrid motif has demonstrated PI3Kα inhibitory activity and apoptosis induction (p53 up-regulation, cyclin B1 down-regulation) in MCF-7 and HEPG-2 cancer cell lines with IC50 values between 6.89–9.94 μM [1]. The target compound's mono-thiazole benzofuran architecture provides a scaffold simplification relative to bis-thiazole compound 6c, potentially offering improved synthetic tractability for SAR expansion. Procurement for oncology-focused medicinal chemistry programs should prioritize purity >95% to minimize confounding cytotoxicity from synthetic intermediates.

Dual-Target Anti-Inflammatory Agent Based on Leukotriene Pathway Antagonism

The compound maps directly onto the Markush structure of the Fujisawa EP0528337A1 patent claiming leukotriene/SRS-A antagonist activity [1]. Unlike single-pharmacophore thiazole or benzofuran compounds, this hybrid structure is positioned for dual mechanistic engagement of the leukotriene pathway, relevant to asthma, allergic rhinitis, and inflammatory bowel disease models. Academic and industrial users validating the patent SAR should cross-reference the compound against the closest disclosed Fujisawa example with published IC50/ED50 data to calibrate potency expectations.

Quote Request

Request a Quote for N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.